3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid
Description
3-(1H-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid is a substituted β-amino acid derivative featuring an imidazole ring at the 3-position and a propylamino group at the 2-methyl-substituted carbon.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-imidazol-1-yl-2-methyl-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-3-4-12-10(2,9(14)15)7-13-6-5-11-8-13/h5-6,8,12H,3-4,7H2,1-2H3,(H,14,15) |
InChI Key |
BWPOLBXZMDTYKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)(CN1C=CN=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.
Introduction of the Propylamino Group: The propylamino group can be added through reductive amination, where a propylamine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone, which can be achieved through the reaction of the intermediate compound with a suitable carboxylating agent such as carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halides (e.g., bromine, chlorine) in the presence of a base, amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The propylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The overall effect of the compound is determined by its ability to modulate biological pathways and inhibit key enzymes involved in disease processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural similarities with other heterocyclic-substituted β-amino acids. Below is a detailed comparison with key analogs:
Key Structural Analogs
Comparative Analysis
- Heterocycle Influence: The imidazole group in the target compound provides a basic nitrogen center, enabling hydrogen bonding and metal coordination, which is critical in enzyme inhibition or receptor binding. The 4-chloropyrazole derivative introduces electron-withdrawing effects (Cl substituent), which may alter reactivity or binding affinity compared to the parent imidazole .
- Amino Group Variations: Replacement of the propylamino group with isopropylamino (as in the triazole analog) increases steric bulk, which could influence pharmacokinetic properties such as membrane permeability or resistance to enzymatic degradation .
Q & A
Q. Key Reaction Conditions :
How is the molecular structure of this compound characterized?
Basic Research Question
Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., imidazole protons at δ 6.5–7.5 ppm, propylamino methylene at δ 1.0–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 226.2 for CHNO) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and bond angles, though no crystallographic data is reported in the evidence.
Q. Structural Features :
- Imidazole ring (planar, aromatic) with N-1 substitution.
- Branched propanoic acid chain with methyl and propylamino groups at C-2 .
What strategies optimize the yield of this compound during synthesis?
Advanced Research Question
Yield optimization requires:
- Catalyst Selection : DABCO enhances nucleophilic substitution efficiency by deprotonating amines .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while mixed solvents (DCM/DMF) balance reactivity and miscibility .
- Temperature Control : Lower temperatures (25–40°C) reduce side reactions like imidazole ring decomposition .
- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product from byproducts like unreacted imidazole or ester intermediates .
Q. Contradictions in Evidence :
- reports higher yields using tert-butyl esters over methyl esters due to steric protection, whereas emphasizes methyl ester practicality for lab-scale synthesis.
How does this compound interact with biological targets?
Advanced Research Question
Preliminary studies suggest:
- Enzyme Inhibition : The imidazole moiety may inhibit cytochrome P450 enzymes or histidine kinases via coordination to metal ions (e.g., Fe) .
- Receptor Binding : Structural analogs show affinity for neurotransmitter receptors (e.g., GABA) due to the propylamino group’s resemblance to endogenous amines .
- Mitochondrial Targeting : Propanoic acid derivatives with imidazole substituents act as prodrugs, leveraging mitochondrial membrane potential for accumulation .
Q. Experimental Design :
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics.
- Molecular Docking : Simulate interactions with receptor models (e.g., GPCRs) using software like AutoDock .
What computational methods predict the reactivity of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates charge distribution, identifying nucleophilic (imidazole N-3) and electrophilic (propanoic acid carbonyl) sites .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in aqueous or lipid environments .
- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to biological activity for lead optimization .
Q. Case Study :
- A DFT study on tert-butyl (E)-3-(1-methylimidazol-2-ylthio)acrylate (a precursor) revealed regioselective sulfur substitution over nitrogen, aligning with experimental outcomes .
How are contradictions in reaction pathways resolved for this compound?
Advanced Research Question
Conflicting data (e.g., substitution at sulfur vs. nitrogen in alkylation) are addressed by:
- Isotopic Labeling : Track -labeled imidazole to confirm substitution sites .
- Kinetic Studies : Compare reaction rates under varying pH and solvent conditions to identify dominant pathways .
- Byproduct Analysis : Use LC-MS to detect intermediates like N-alkylated impurities .
Example :
resolved poor yields in sulfur substitution by switching from methyl to tert-butyl propiolate, leveraging steric hindrance to favor S-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
